molecular formula C15H17NO2S B2952524 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234945-10-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2952524
CAS No.: 1234945-10-8
M. Wt: 275.37
InChI Key: KBVLPKDKNUCEOD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzamide core strategically substituted with a thiophen-3-ylmethyl group and a 2-methoxyethyl side chain on the nitrogen atom. The incorporation of the thiophene heterocycle is a common motif in medicinal chemistry known to influence electronic distribution and contribute to selective binding interactions with biological targets . The 2-methoxyethyl chain is a key functional group that typically enhances the compound's aqueous solubility and overall pharmacokinetic profile, making it a valuable scaffold for investigating structure-activity relationships (SAR) . Research into closely related analogs, such as those with naphthamide or trifluoromethoxybenzamide cores, indicates that this class of compounds is of significant interest for developing novel bioactive molecules, with potential applications in central nervous system (CNS) therapeutics and agrochemical research . The molecular structure allows for precise modifications, facilitating the optimization of properties like binding affinity, metabolic stability, and membrane permeability . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules or for profiling in high-throughput screening assays. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-9-8-16(11-13-7-10-19-12-13)15(17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLPKDKNUCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzamide structure substituted with a thiophen-3-ylmethyl group and a methoxyethyl group. This unique configuration is believed to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiourea derivatives have shown enhanced activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus due to specific halogen substitutions on the aromatic rings .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
N-(aryl-carbamothioyl)benzamidesPseudomonas aeruginosa15 µg/mL
N-(thiophen-2-yl)nicotinamide derivativesStaphylococcus aureus10 µg/mL
This compoundTBDTBD

Anticancer Potential

In the realm of cancer research, the compound's structural analogs have been explored for their anticancer properties. Studies suggest that benzamide derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds targeting EGFR and HER-2 have demonstrated anti-proliferative effects in various cancer cell lines, including breast and lung cancers .

Case Study: In Vitro Analysis

A study involving benzamide derivatives reported significant inhibition of cell viability in breast cancer cell lines (MCF-7 and SK-BR-3). Among the tested compounds, those with structural similarities to this compound showed promising results:

  • MCF-7 Cells : IC50 values ranged from 5 to 15 µM.
  • SK-BR-3 Cells : IC50 values as low as 2 µM were observed.

The mechanism of action was attributed to the induction of apoptosis through ROS (reactive oxygen species) generation and cytochrome c release from mitochondria .

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management alongside its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Catalytic Comparison

Compound Key Substituents Applications Reference
Target Compound 2-Methoxyethyl, thiophen-3-ylmethyl Not explicitly reported (inferred: potential HDAC/carbonic anhydrase inhibition)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, methyl Metal-catalyzed C–H functionalization
N-(Benzo[b]thiophen-3-ylmethyl)-[sulfamoylphenethyl]benzamide Benzo[b]thiophene, sulfamoylphenethyl Carbonic anhydrase inhibition
Physicochemical and Crystallographic Properties
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :

    • X-ray data reveals a dihydrothiazole ring with bond angles (e.g., C21–N1–C22 = 118.93°) contributing to planarity.
    • The target compound’s methoxyethyl group may introduce greater conformational flexibility compared to this rigid thiazole system .
  • 4-Fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide () :

    • Molecular weight = 326.4 g/mol. The pyridinylmethyl group increases polarity vs. the target’s methoxyethyl group, affecting solubility and logP .

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Features Reference
Target Compound ~335 (estimated) Methoxyethyl, thiophen-3-ylmethyl
4-Fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide 326.4 Pyridinylmethyl, fluorine
N-(4-(3-Phenylureido)phenyl)benzamide ~350 (estimated) Urea linkage, phenyl group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can purity be optimized?

  • Methodology :

  • Coupling Strategies : Use a two-step approach: (1) React 2-methoxyethylamine with thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form the secondary amine intermediate. (2) Couple with benzoyl chloride derivatives via amide bond formation, employing DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane at controlled temperatures (4°C to room temperature) to minimize side reactions .
  • Purification : Employ preparative HPLC under basic conditions (e.g., ammonium bicarbonate buffer) for high-purity isolation, as demonstrated for structurally similar benzamides .
  • Validation : Confirm purity (>95%) via analytical RP-HPLC (retention time comparison) and ¹H/¹³C NMR spectroscopy .

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize bond angles and torsional strain .
  • Spectroscopy : Assign peaks using ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm methoxyethyl and thiophene methylene protons (δ ~3.3–4.2 ppm). ESI-MS (positive mode) verifies molecular ion peaks (e.g., m/z 373.2 [M+H]⁺ for analogs) .

Q. What pharmacological targets are associated with benzamide derivatives, and how can activity be assessed?

  • Target Hypotheses :

  • HDAC Inhibition : Benzamides like MS-275 show potent histone deacetylase (HDAC) inhibition, particularly in the brain. Assay acetylated histone H3 (Ac-H3) levels in cell lysates via Western blot or chromatin immunoprecipitation (ChIP) to evaluate target engagement .
  • Antiparasitic Activity : Analogous N-(2-aminoethyl)-N-benzyloxyphenyl benzamides inhibit Trypanosoma brucei. Use microplate-based growth inhibition assays (IC₅₀ determination) with SYBR Green fluorescence .

Advanced Research Questions

Q. How can structure–activity relationships (SAR) be explored to optimize potency against HDACs or parasitic targets?

  • Approach :

  • Substituent Variation : Modify the benzamide core (e.g., fluorination at C4 or trifluoromethyl groups at C2) to enhance binding affinity. Compare IC₅₀ values using dose-response curves .
  • Side Chain Engineering : Replace the methoxyethyl group with bulkier substituents (e.g., pyrrolidinium salts) to improve blood-brain barrier penetration, as seen in neuroactive analogs .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC catalytic pockets or trypanosomal enzymes .

Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. For HDACs, confirm isoform selectivity (HDAC1-3 vs. HDAC6/8) using recombinant enzyme panels .
  • Metabolic Stability : Assess compound stability in liver microsomes. Poor stability (e.g., rapid CYP450-mediated degradation) may explain discrepancies in in vivo vs. in vitro efficacy .

Q. What advanced analytical methods address challenges in characterizing degradation products or isomers?

  • Solutions :

  • LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry (e.g., Q-TOF) to identify oxidative metabolites or hydrolyzed byproducts .
  • Chiral Separations : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers if synthetic routes introduce stereochemical impurities .

Q. How can computational modeling guide target identification for this compound?

  • Workflow :

  • Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) using known HDAC or GPR84 inhibitors as templates .
  • Molecular Dynamics : Simulate binding to EZH2 (enhancer of zeste homolog 2) using Amber or GROMACS to predict allosteric modulation, as done for benzamide-based EZH2 inhibitors .

Q. What experimental designs test synergistic effects with existing therapeutics (e.g., antipsychotics or antiparasitics)?

  • Protocol :

  • Combination Index (CI) : Perform dose-matrix assays (e.g., Chou-Talalay method) with valproate or suramin. Calculate CI values (<1 indicates synergy) .
  • In Vivo Models : Use murine trypanosomiasis models to evaluate survival rates when co-administered with melarsoprol .

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